
2-(4-Methoxyphenyl)-1-(3-methylpiperazin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-1-(3-methylpiperazin-1-yl)ethan-1-one, commonly referred to as 4-MMPE, is a synthetic compound with a wide range of applications in scientific research. It is a relatively new compound and has been the subject of numerous studies in recent years. 4-MMPE is a versatile compound, with potential applications in drug development, biochemistry, and physiology.
Applications De Recherche Scientifique
4-MMPE has numerous applications in scientific research. It has been used in drug development for its ability to inhibit the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. 4-MMPE has also been studied for its potential to act as an anti-inflammatory agent, and it has been used in studies of the biochemical and physiological effects of drugs. Additionally, 4-MMPE has been used to study the effects of oxidative stress and to investigate the mechanisms of action of various drugs.
Mécanisme D'action
The exact mechanism of action of 4-MMPE is not yet fully understood. However, it is believed that 4-MMPE acts as an inhibitor of MAO-B, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. 4-MMPE has also been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, 4-MMPE has been found to interact with various other enzymes, including cytochrome P450 and aldehyde oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MMPE have been studied in numerous studies. In animal studies, 4-MMPE has been found to reduce inflammation, as well as oxidative stress. It has also been found to protect against neuronal damage and improve cognitive function. Additionally, 4-MMPE has been found to reduce the risk of cardiovascular disease and to reduce the risk of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
4-MMPE has numerous advantages for laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. Additionally, it is relatively inexpensive and has a wide range of applications. However, there are also some limitations to using 4-MMPE in laboratory experiments. It is not soluble in water, and it can be difficult to accurately measure its concentration. Additionally, it can be toxic in high doses, and it can interact with other drugs or compounds.
Orientations Futures
There are numerous potential future directions for 4-MMPE research. One potential area of research is the use of 4-MMPE in drug development, as it has been found to inhibit MAO-B and other enzymes. Additionally, further research could be done to investigate the biochemical and physiological effects of 4-MMPE, as well as its potential uses in cancer and cardiovascular disease prevention. Additionally, further research could be done to investigate the mechanisms of action of 4-MMPE, as well as its potential interactions with other drugs or compounds. Finally, further research could be done to investigate the potential toxic effects of 4-MMPE, as well as its potential uses in other therapeutic applications.
Méthodes De Synthèse
4-MMPE is synthesized through a multi-step process. The first step involves the reaction of 4-methoxyphenol and 3-methylpiperazine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 4-methoxyphenyl-3-methylpiperazine, which is then reacted with ethyl chloroformate to produce 4-MMPE. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation or hydrolysis of the product.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-1-(3-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-10-16(8-7-15-11)14(17)9-12-3-5-13(18-2)6-4-12/h3-6,11,15H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYWWDJDCIJLST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201211248 | |
| Record name | 2-(4-Methoxyphenyl)-1-(3-methyl-1-piperazinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201211248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1-(3-methylpiperazin-1-yl)ethan-1-one | |
CAS RN |
1240567-66-1 | |
| Record name | 2-(4-Methoxyphenyl)-1-(3-methyl-1-piperazinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240567-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)-1-(3-methyl-1-piperazinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201211248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



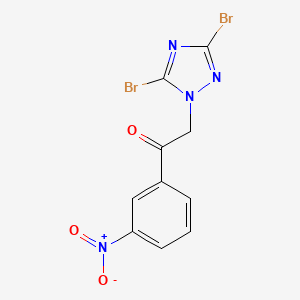
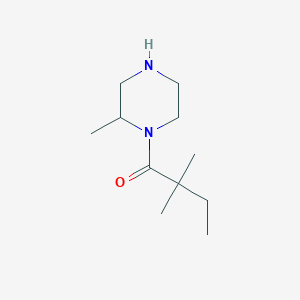
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362706.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6362708.png)
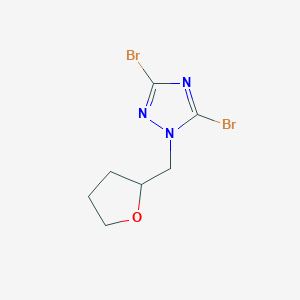
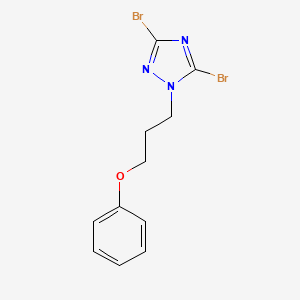
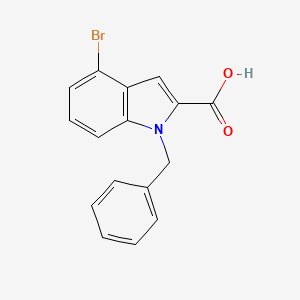

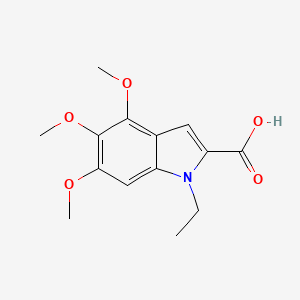

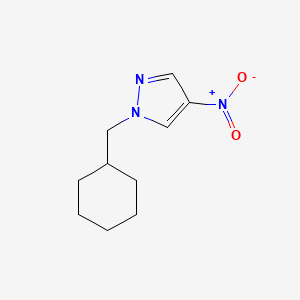


![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)